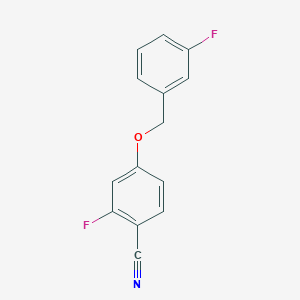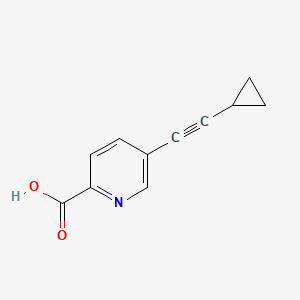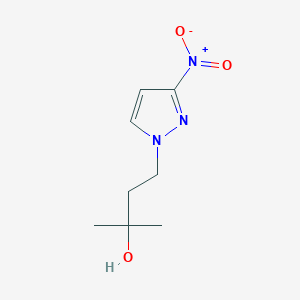
4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid
概要
説明
4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid is a derivative of nicotinic acid, characterized by the presence of methoxy groups at the 4 and 6 positions and a methyl group at the 2 position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid typically involves the methoxylation of nicotinic acid derivatives. One common method includes the reaction of 2-methyl-4,6-dihydroxypyridine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing environmental impact and production costs.
化学反応の分析
Types of Reactions: 4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Nicotinic Acid: The parent compound, lacking the methoxy and methyl groups.
4-Methoxy-2-methylnicotinic Acid: A derivative with a single methoxy group.
6-Methoxy-2-methylnicotinic Acid: Another derivative with a single methoxy group.
Uniqueness: 4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid is unique due to the presence of two methoxy groups and a methyl group, which can significantly alter its chemical and biological properties compared to similar compounds.
特性
分子式 |
C9H11NO4 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC名 |
4,6-dimethoxy-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-5-8(9(11)12)6(13-2)4-7(10-5)14-3/h4H,1-3H3,(H,11,12) |
InChIキー |
CLVFJLPVGFHMQK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=N1)OC)OC)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-fluorophenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B8584893.png)



![N-[(1R)-1-(3-tert-Butoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B8584926.png)


![ACETAMIDE, N-[5-[3-FLUORO-4-(METHYLSULFONYL)PHENYL]-4-METHYL-2-THIAZOLYL]-](/img/structure/B8584961.png)

![3-[Cyclopropyl(4-ethoxy-4-oxobutyl)sulfamoyl]benzoic acid](/img/structure/B8584973.png)



![2-[(3,6-Dichloro-4-pyridazinyl)oxy]ethanol](/img/structure/B8585005.png)
